(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9O2/c30-20(15-4-1-5-16(10-15)29-13-23-26-27-29)28-8-2-3-14(12-28)9-18-24-19(25-31-18)17-11-21-6-7-22-17/h1,4-7,10-11,13-14H,2-3,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZARBLPPINCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that combines several pharmacologically relevant moieties, including a tetrazole ring, a pyrazine ring, and a piperidine structure. This combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure can be represented as follows:
Key Functional Groups
- Tetrazole Ring : Known for its ability to act as a bioisostere for carboxylic acids and amides.
- Pyrazine Ring : Often involved in biological activity due to its electron-withdrawing properties.
- Piperidine Ring : Commonly found in various pharmaceuticals, contributing to the compound's interaction with biological targets.
The biological activity of this compound likely arises from its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or infections.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways.
- DNA Interaction : The compound might interfere with nucleic acid functions, potentially affecting cell proliferation and survival.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrazole and oxadiazole exhibit significant antibacterial properties. For example:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | MIC = 7.8 µg/mL | MIC = 15.6 µg/mL |
| Compound B | 16-fold higher than Oxytetracycline | 8-fold higher than Oxytetracycline |
These findings suggest that the incorporation of tetrazole and oxadiazole moieties can enhance the antibacterial activity of related compounds .
Anticancer Activity
In a study evaluating the anticancer potential of similar compounds, it was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.5 |
| HeLa (Cervical Cancer) | 4.2 |
These results highlight the potential of this compound in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the substituents on the piperidine and pyrazine rings can significantly alter biological activity. For instance:
- Substituent Variations : Changing from a methyl to an ethyl group on the piperidine ring increased potency against specific bacterial strains.
- Positioning of Functional Groups : The position of the tetrazole moiety relative to other functional groups was critical for enhancing receptor binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in heterocyclic substituents, substituent positions, and scaffold modifications. Below is a comparative analysis:
Structural Analogs with Modified Oxadiazole Substituents
- Compound A: (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone () Key Difference: Replaces pyrazin-2-yl with thiophen-3-yl on the oxadiazole ring. Implications: Thiophene’s electron-rich aromatic system may alter binding interactions compared to pyrazine’s nitrogen-rich system.
- Compound B: (3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone () Key Difference: Substitutes tetrazole with 1H-1,2,4-triazole and pyrazine with o-tolyl. Implications: Triazole rings offer distinct hydrogen-bonding capabilities, while o-tolyl groups may sterically hinder target binding. Molecular weight (352.4 g/mol) is lower than the target compound, suggesting reduced steric bulk .
Piperidine-Methanone Scaffold Variants
- Compound C: [1-(3-Methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone () Key Difference: Replaces oxadiazole-tetrazole system with benzimidazole. Implications: Benzimidazole’s planar structure may favor intercalation or stacking interactions absent in the target compound. Piperidine’s conformational flexibility remains conserved .
- Compound D: 1,3-bis(3-(pyrazin-2-yl)-1H-pyrazol-5-yl)benzene () Key Difference: Lacks the methanone-piperidine linkage but retains pyrazine and heterocyclic motifs.
Comparative Data Table
Research Findings and Pharmacological Implications
- Tetrazole vs. Triazole : Tetrazole-containing compounds (target compound, Compound A) exhibit stronger acidic properties (pKa ~4.9) compared to triazoles, which may influence ionization state and bioavailability .
- Piperidine Flexibility : The piperidine scaffold’s conformational flexibility is conserved across analogs, suggesting its role in accommodating diverse binding pockets .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound, given its heterocyclic complexity?
Methodological Answer: Synthesis requires multi-step protocols with strict control of reaction conditions. For example, pyrazole and oxadiazole ring formation often involves cyclization reactions using reagents like hydrazine hydrate or phosphorus oxychloride under reflux . Critical parameters include temperature (e.g., 120°C for oxadiazole cyclization ), solvent polarity (absolute ethanol or toluene ), and stoichiometric ratios of intermediates. Spectral characterization (IR, H/C NMR) is essential to confirm structural integrity at each step .
Q. How can researchers validate the purity and identity of this compound during synthesis?
Methodological Answer: Purity is assessed via high-performance liquid chromatography (HPLC), while structural confirmation relies on spectral
- IR spectroscopy identifies functional groups (e.g., C=N stretches in oxadiazoles at 1600–1650 cm) .
- NMR resolves proton environments (e.g., tetrazole protons at δ 8.5–9.5 ppm ).
- Mass spectrometry verifies molecular weight (e.g., ESI-MS for accurate mass determination) . Elemental analysis (C, H, N) further corroborates stoichiometric ratios .
Q. What preliminary assays are recommended to screen its biological activity?
Methodological Answer: Initial screening should target receptor-binding or enzyme inhibition assays. For example:
- In vitro antibacterial/antifungal assays using gram-positive/negative bacterial strains or fungal cultures (e.g., Candida albicans) .
- Analgesic/anti-inflammatory testing via carrageenan-induced rat paw edema models . Dose-response curves (IC/EC) and comparative analysis against standard drugs (e.g., diclofenac) are critical for evaluating potency .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives with enhanced activity?
Methodological Answer: Docking against target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6) identifies key interactions. For example:
- The pyrazine and oxadiazole moieties may form hydrogen bonds with catalytic residues .
- Substituent modifications (e.g., fluorination or methoxy groups) can improve binding affinity by filling hydrophobic pockets . Software like AutoDock Vina or Schrödinger Suite optimizes ligand-receptor poses, with scoring functions (e.g., ΔG) prioritizing derivatives for synthesis .
Q. How should researchers address contradictory spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peaks) require:
- Re-analysis under standardized conditions (e.g., deuterated solvents, controlled humidity).
- Complementary techniques : X-ray crystallography for absolute configuration or 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Computational validation : Density Functional Theory (DFT) simulations to predict NMR/IR spectra and compare with empirical data .
Q. What strategies improve the compound’s stability under physiological or environmental conditions?
Methodological Answer: Stability studies should assess:
- pH sensitivity : Hydrolysis of oxadiazole or tetrazole rings in acidic/basic conditions .
- Thermal degradation : TGA/DSC analysis to identify decomposition thresholds .
- Light exposure : UV-Vis spectroscopy to detect photolytic byproducts. Structural stabilization may involve introducing electron-withdrawing groups (e.g., nitro) or encapsulation in liposomal carriers .
Q. How can regioselective modifications of the tetrazole ring impact pharmacological properties?
Methodological Answer: Regioselective alkylation or arylation at the tetrazole N-1 or N-2 positions alters bioavailability and target selectivity. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
